Cas no 1119450-75-7 (4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride)
![4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride structure](https://ja.kuujia.com/scimg/cas/1119450-75-7x500.png)
4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride 化学的及び物理的性質
名前と識別子
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- 4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride
- 4-[5-[[methyl(oxan-4-yl)amino]methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde;hydrochloride
- 4-(5-((Methyl(tetrahydro-2H-pyran-4-yl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride
- 4-(5-([Methyl(tetrahydro-2h-pyran-4-yl)amino]methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride
- A925622
- 4-(5-{[Methyl-(tetrahydro-pyran-4-yl)-ami
- 4-[5-[[methyl(oxan-4-yl)amino]methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde
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- インチ: 1S/C16H19N3O3.ClH/c1-19(14-6-8-21-9-7-14)10-15-17-16(18-22-15)13-4-2-12(11-20)3-5-13;/h2-5,11,14H,6-10H2,1H3;1H
- InChIKey: MWJHUVMKUKTPFT-UHFFFAOYSA-N
- SMILES: Cl.O1CCC(CC1)N(C)CC1=NC(C2C=CC(C=O)=CC=2)=NO1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 23
- 回転可能化学結合数: 5
- 複雑さ: 355
- トポロジー分子極性表面積: 68.5
4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM486020-1g |
4-(5-((Methyl(tetrahydro-2H-pyran-4-yl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride |
1119450-75-7 | 97% | 1g |
$400 | 2023-03-19 |
4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride 関連文献
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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6. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochlorideに関する追加情報
4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride: A Comprehensive Overview
The compound 4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride, with the CAS number 1119450-75-7, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure, which incorporates a benzaldehyde moiety linked to a 1,2,4-oxadiazole ring through a methyl group substituted with a methyl-tetrahydropyran amino group. The hydrochloride salt form suggests its potential application in pharmaceuticals, where such salts are commonly used to enhance solubility and stability.
Recent studies have highlighted the importance of oxadiazole-containing compounds in drug discovery. The 1,2,4-oxadiazole ring is a heterocyclic structure known for its versatility in forming various hydrogen bonds and π-interactions, making it an attractive scaffold for medicinal chemists. In this compound, the oxadiazole ring is further functionalized with a methyl group bearing an N-methyltetrahydropyran amino substituent. This substitution pattern is believed to enhance the compound's bioavailability and pharmacokinetic properties.
The benzaldehyde moiety in this compound serves as a key functional group that can participate in various chemical reactions. For instance, the aldehyde group can undergo condensation reactions to form imines or enamine derivatives, which are often explored in the synthesis of bioactive molecules. Additionally, the presence of the hydrochloride salt suggests that this compound may be utilized as an intermediate in the synthesis of more complex pharmaceutical agents.
From a synthetic perspective, the preparation of this compound likely involves multi-step reactions. The construction of the 1,2,4-oxadiazole ring typically requires cyclization reactions involving carbonyl compounds and ammonia derivatives. The subsequent substitution with the methyl-tetrahydropyran amino group would involve nucleophilic substitution or coupling reactions. The final step would involve protonation of the amine to form the hydrochloride salt.
In terms of applications, this compound may find utility in several areas. Its oxadiazole core could make it a candidate for anti-inflammatory or antitumor agents. Recent research has shown that oxadiazole-containing compounds can modulate various cellular pathways involved in inflammation and cancer progression. Furthermore, the tetrahydropyran moiety adds a cyclic ether structure that could enhance the compound's ability to cross biological membranes, thereby improving its bioavailability.
The methyl group attached to the amino nitrogen introduces additional steric effects and electronic properties that could influence the compound's interactions with biological targets. This substitution pattern may also play a role in optimizing the compound's solubility and stability under physiological conditions.
Looking ahead, further research into this compound could explore its potential as a lead molecule in drug discovery programs targeting specific diseases such as cancer or inflammatory disorders. Computational studies could provide insights into its binding affinity to various protein targets, while in vitro assays could assess its cytotoxicity and efficacy against disease models.
In conclusion, 4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride represents a promising chemical entity with diverse applications in organic synthesis and pharmacology. Its unique structure and functional groups make it an intriguing candidate for further exploration in both academic and industrial settings.
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